2,2'-Thiodibenzonitrile, 4,4'-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE is a complex organic compound characterized by the presence of cyano and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The cyano and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE involves its interaction with specific molecular targets. The cyano and nitro groups can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-CYANO-4-NITROPHENYL)SULFANYL]BENZOIC ACID
- 2-CYANO-N-(2-NITROPHENYL)ACETAMIDE
- 2-AMINO-N-(2-NITROPHENYL)THIOPHENE-3-CARBOXAMIDE
Uniqueness
2-[(2-CYANO-4-NITROPHENYL)SULFANYL]-5-NITROBENZONITRILE is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C14H6N4O4S |
---|---|
Molecular Weight |
326.29 g/mol |
IUPAC Name |
2-(2-cyano-4-nitrophenyl)sulfanyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C14H6N4O4S/c15-7-9-5-11(17(19)20)1-3-13(9)23-14-4-2-12(18(21)22)6-10(14)8-16/h1-6H |
InChI Key |
KECFVFYQNDZHKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C#N)SC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.